molecular formula C16H20N4O5S B2874020 N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 101428-74-4

N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2874020
CAS RN: 101428-74-4
M. Wt: 380.42
InChI Key: MAOCUATYOWYZFA-UHFFFAOYSA-N
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Description

N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide, commonly known as DPA, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. DPA has been shown to possess anti-tumor activity and has been explored as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

Vibrational Spectroscopic Analysis

Compounds similar to N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide have been characterized using vibrational spectroscopy techniques like Raman and Fourier transform infrared spectroscopy. These methods, complemented by density functional theory calculations, provide insight into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers, contributing to the understanding of their stereo-electronic interactions and stability. Such analyses are crucial for identifying vibrational signatures that can predict compound behavior in various environments (Mary, Pradhan, & James, 2022).

Antibacterial Activity

Research on derivatives of sulfonamide compounds has shown potent antibacterial activities. For instance, novel vitamin E containing sulfa drug derivatives have been synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria. These studies underscore the potential of sulfonamide derivatives in combating bacterial resistance, highlighting their importance in the development of new antimicrobial agents (Abdel‐Hafez et al., 2018).

Anticancer Properties

Sulfonamide derivatives have been explored for their anticancer properties as well. The synthesis and biological evaluation of various sulfonamide-based compounds have demonstrated significant anticancer activity in vitro and in vivo, suggesting their potential as therapeutic agents against cancer. This research area focuses on designing and synthesizing new compounds with improved efficacy and lower toxicity, contributing to the development of novel anticancer treatments (Huang, Lin, & Huang, 2001).

Synthesis and Process Optimization

The synthesis processes of related compounds, including optimizations and yield improvements, are crucial for their application in scientific research and development of pharmaceuticals. Studies have detailed methods to synthesize key intermediates and final products, providing a foundation for the production of sulfonamide derivatives with potential applications in various fields of medicine and pharmaceutical sciences (Lei-ming, 2012).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other sulfamoyl compounds, it may act as an inhibitor or modulator of its target’s activity .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of N-(4-(N-(2,4-diethoxypyrimidin-5-yl)sulfamoyl)phenyl)acetamide’s action are currently unknown. Its effects would depend on its specific targets and the pathways they are involved in .

properties

IUPAC Name

N-[4-[(2,4-diethoxypyrimidin-5-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-4-24-15-14(10-17-16(19-15)25-5-2)20-26(22,23)13-8-6-12(7-9-13)18-11(3)21/h6-10,20H,4-5H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOCUATYOWYZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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